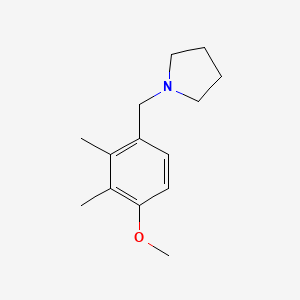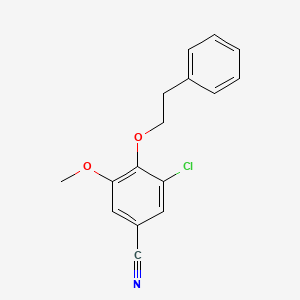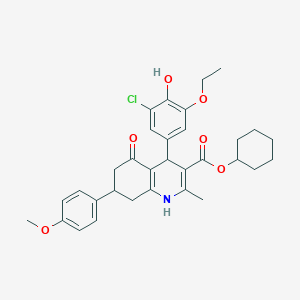
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine, also known as MPBD, is a chemical compound that has been of interest to researchers in recent years due to its potential applications in scientific research. MPBD is a pyrrolidine derivative that has been shown to have unique biochemical and physiological effects, making it a promising compound for use in laboratory experiments. In
Mécanisme D'action
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is not fully understood, but it is believed to involve the binding of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine to the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. Binding of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine to the sigma-1 receptor has been shown to modulate the activity of various ion channels and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to have unique biochemical and physiological effects. In addition to its binding to the sigma-1 receptor, 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to modulate the activity of other ion channels and receptors, including the NMDA receptor and the serotonin transporter. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has also been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may have potential therapeutic applications.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its binding to the sigma-1 receptor makes it a useful tool for studying the central nervous system. However, there are also limitations to the use of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine in laboratory experiments. Its mechanism of action is not fully understood, and its effects on different cellular processes may be complex and difficult to interpret.
Orientations Futures
There are several future directions for research on 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine. One area of interest is in the development of more selective sigma-1 receptor ligands. This would allow for more precise modulation of sigma-1 receptor activity and could lead to the development of new therapeutic agents. Another area of interest is in the study of the effects of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine on different cellular processes. This could help to elucidate its mechanism of action and could lead to the development of new tools for studying cellular signaling pathways. Finally, there is potential for the use of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine in the treatment of various psychiatric disorders, such as anxiety and depression. Further research is needed to determine the safety and efficacy of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine for these applications.
Conclusion
In conclusion, 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is a promising compound for use in scientific research. Its unique biochemical and physiological effects make it a useful tool for studying the central nervous system, and its relative ease of synthesis makes it accessible to researchers. While there are still many unanswered questions about its mechanism of action and potential therapeutic applications, the future looks bright for research on 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine.
Méthodes De Synthèse
The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine involves the reaction of 4-methoxy-2,3-dimethylbenzaldehyde with pyrrolidine in the presence of a catalyst. The reaction proceeds through a condensation reaction, resulting in the formation of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine. The synthesis of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is relatively straightforward and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been of interest to researchers due to its potential applications in scientific research. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to have unique biochemical and physiological effects that make it a promising compound for use in laboratory experiments. One of the primary applications of 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine is in the study of the central nervous system. 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine has been shown to bind to the sigma-1 receptor, which is involved in the regulation of neuronal activity. This makes 1-(4-methoxy-2,3-dimethylbenzyl)pyrrolidine a useful tool for studying the role of the sigma-1 receptor in the central nervous system.
Propriétés
IUPAC Name |
1-[(4-methoxy-2,3-dimethylphenyl)methyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-11-12(2)14(16-3)7-6-13(11)10-15-8-4-5-9-15/h6-7H,4-5,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MICFLDGLJNVZAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-({[4-(6-{[4-(1-naphthoylamino)benzoyl]amino}-1H-benzimidazol-2-yl)phenyl]amino}carbonyl)phenyl]-1-naphthamide](/img/structure/B5177600.png)
![4-chloro-N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B5177603.png)


![2-{3-oxo-1-[3-(trifluoromethyl)benzyl]-2-piperazinyl}-N-[3-(3-pyridinyloxy)propyl]acetamide](/img/structure/B5177625.png)
![2-[(4-chlorophenyl)thio]-N-(4-ethoxyphenyl)propanamide](/img/structure/B5177631.png)
![2-(4-ethylphenoxy)-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5177644.png)




![methyl N-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-N-methylglycinate](/img/structure/B5177669.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5177673.png)
